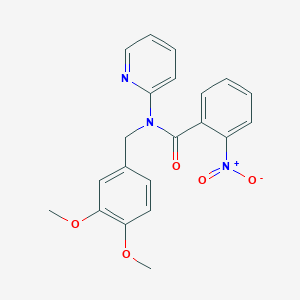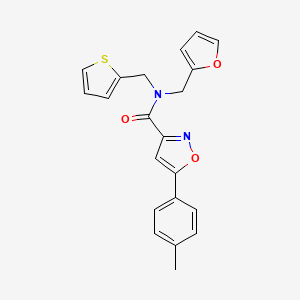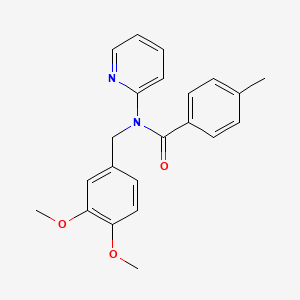![molecular formula C18H17N3O4S B11346057 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Oxadiazolrings, einer Sulfanylgruppe und einer Phenylacetamid-Einheit aus. Sie ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Oxadiazolrings. Ein übliches Verfahren beinhaltet die Cyclisierung von Hydraziden mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen. Die Sulfanylgruppe wird dann durch eine nukleophile Substitutionsreaktion eingeführt, gefolgt von der Anlagerung der Phenylacetamid-Einheit durch eine Amidbindungsbildungsreaktion.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und andere fortschrittliche Techniken können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Methoxygruppen am Phenylring können durch andere funktionelle Gruppen durch elektrophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung.
Medizin: Sie kann pharmakologische Eigenschaften aufweisen, die für therapeutische Zwecke genutzt werden könnten.
Wirkmechanismus
Der Wirkmechanismus von 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamid ist nicht vollständig geklärt. Es wird vermutet, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert. Der Oxadiazolring könnte eine Rolle beim Binden an Enzyme oder Rezeptoren spielen, während die Sulfanylgruppe an Redoxreaktionen beteiligt sein könnte. Weitere Forschungsarbeiten sind erforderlich, um die genauen Signalwege und beteiligten molekularen Zielstrukturen zu entschlüsseln.
Wirkmechanismus
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The oxadiazole ring may play a role in binding to enzymes or receptors, while the sulfanyl group could be involved in redox reactions. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamid
- 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methyliden]acetohydrazid
Einzigartigkeit
Die Einzigartigkeit von 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein des Oxadiazolrings unterscheidet es von ähnlichen Verbindungen mit Triazolringen, was möglicherweise zu unterschiedlicher Reaktivität und biologischer Aktivität führt.
Eigenschaften
Molekularformel |
C18H17N3O4S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
JJSZKPYRJHCZDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345976.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11345983.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11345985.png)

![4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345990.png)
![2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]](/img/structure/B11345992.png)

![5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11346002.png)

![2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole](/img/structure/B11346009.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11346019.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11346021.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11346027.png)
![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)
